molecular formula C11H14O B12734223 4-Phenylpentanal CAS No. 15197-68-9

4-Phenylpentanal

Cat. No.: B12734223
CAS No.: 15197-68-9
M. Wt: 162.23 g/mol
InChI Key: QEQARNLLMXCKIR-UHFFFAOYSA-N
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Description

4-Phenylpentanal (IUPAC name: this compound) is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol. Structurally, it consists of a five-carbon aldehyde chain (pentanal) with a phenyl group attached to the fourth carbon. This compound belongs to the family of aromatic aldehydes, which are characterized by their reactivity in nucleophilic addition and oxidation reactions.

Properties

CAS No.

15197-68-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4-phenylpentanal

InChI

InChI=1S/C11H14O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-10H,5-6H2,1H3

InChI Key

QEQARNLLMXCKIR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

4-Phenylpentanal can be synthesized through various methods. One common laboratory method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction is typically catalyzed by ruthenium or nickel supported catalysts . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-Phenylpentanal undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form 4-phenylpentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-phenylpentanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure desired product formation.

Scientific Research Applications

Organic Synthesis

4-Phenylpentanal serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Electrophilic Substitution : Due to the presence of the phenyl group, it can undergo electrophilic aromatic substitution reactions.
  • Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to alcohols, making it versatile for synthesizing other organic compounds.

Biological Research

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests its potential as a new antimicrobial agent.
  • Cytotoxic Effects : In cancer research, studies have shown that this compound can induce apoptosis in prostate cancer cell lines. A notable study reported a growth inhibitory concentration (GI50) value of 5.6 µM, indicating its potential as a chemotherapeutic agent.
  • Anti-inflammatory Properties : In vitro assays demonstrated that this compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Fragrance Industry Applications

This compound is also utilized in the fragrance industry due to its distinctive scent profile. It has been described as having a green, woody, and balsamic aroma, making it suitable for various applications in perfumery. Its stability and potency contribute to its popularity among fragrance formulators.

Activity Type Findings Reference
AntimicrobialSignificant inhibition against E. coli and S. aureus
Cytotoxic EffectsInduces apoptosis in prostate cancer cells (GI50: 5.6 µM)
Anti-inflammatoryReduces TNF-alpha and IL-6 production

Chemical Reaction Pathways

Reaction Type Description Products
OxidationConverts to carboxylic acids4-Phenylpentanoic acid
ReductionForms alcohols4-Phenylpentanol
Electrophilic SubstitutionForms various substituted phenyl derivativesDiverse substituted products

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition rates, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers tested the effects of this compound on prostate cancer cell lines. The findings showed that the compound induced apoptosis through caspase pathway activation, highlighting its potential role in cancer therapy.

Case Study 3: Inflammatory Response Modulation

A series of experiments assessed the anti-inflammatory properties of this compound. The compound was found to significantly reduce inflammatory cytokines in macrophages exposed to inflammatory stimuli, suggesting its therapeutic potential in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Phenylpentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol condensations, and undergo various addition reactions. These reactions are facilitated by the presence of the carbonyl group, which acts as an electrophilic center, attracting nucleophiles and enabling the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-phenylpentanal with structurally related aldehydes, focusing on physicochemical properties, synthesis, and functional differences.

Structural Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Not reported C₁₁H₁₄O 162.23 Phenyl group at C4 of pentanal chain
2-Methyl-4-phenylpentanal 57094-30-1 C₁₂H₁₆O 176.25 Methyl group at C2, phenyl at C4
4-(4-Methoxyphenyl)-4-pentenal 155254-40-3 C₁₂H₁₄O₂ 190.24 Methoxy group on phenyl, α,β-unsaturated aldehyde

Physicochemical Properties

  • This compound : Likely exhibits moderate hydrophobicity due to the phenyl group. The absence of electron-donating substituents may limit solubility in polar solvents.
  • Its higher molecular weight (176.25 g/mol) may also affect volatility .
  • 4-(4-Methoxyphenyl)-4-pentenal: The methoxy group enhances solubility in polar solvents (e.g., ethanol) via electron-donating effects. The α,β-unsaturated aldehyde moiety increases reactivity in conjugate additions or Diels-Alder reactions .

Key Research Findings

  • Substituent Effects : Alkyl or alkoxy groups on the phenyl ring significantly alter solubility and reactivity. For example, methoxy groups enhance polarity, while methyl groups increase steric bulk .
  • Reactivity Trends : α,β-unsaturated aldehydes (e.g., 4-(4-methoxyphenyl)-4-pentenal) exhibit higher electrophilicity compared to saturated analogs like this compound, enabling diverse synthetic applications .
  • Synthetic Challenges: Introducing substituents at specific positions (e.g., C2 methyl or C4 methoxy) requires optimized catalysts or protecting group strategies, as noted in fentanyl analog syntheses .

Biological Activity

4-Phenylpentanal, a compound with the chemical formula C11H14O\text{C}_{11}\text{H}_{14}\text{O}, is an aldehyde derivative that has garnered attention in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current literature and research findings.

Chemical Structure and Properties

This compound is characterized by a pentanal backbone with a phenyl group attached to the fourth carbon. Its structure can be represented as follows:

Structure C6H5CH2CH2CH2CHO\text{Structure }\text{C}_6\text{H}_5-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CHO}

This configuration influences its reactivity and interaction with biological systems.

The primary biological activity of this compound is attributed to its interaction with various biochemical pathways. Notably, it acts as a substrate for enzymes such as aromatic-amino-acid aminotransferase , which plays a crucial role in amino acid metabolism. The compound's aldehyde functional group allows it to participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. Its efficacy varies depending on the concentration and exposure time.
  • Metabolic Intermediary : The compound has been identified as a metabolic intermediate in various biochemical pathways, influencing the synthesis of other biologically active molecules .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, although further research is needed to elucidate the underlying mechanisms.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of several aldehydes, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations above 100 µg/mL, suggesting potential use in developing antibacterial agents .
  • Neuroprotective Studies : In a model of oxidative stress-induced neuronal damage, this compound demonstrated protective effects by reducing cell death and oxidative stress markers. This suggests a role in neuroprotection, warranting further investigation into its therapeutic potential .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityInhibits growth of specific bacterial strains at high concentrations
Metabolic RoleServes as an intermediate in amino acid metabolism
Neuroprotective EffectsReduces oxidative stress in neuronal models
Enzymatic InteractionsSubstrate for aromatic-amino-acid aminotransferase

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